molecular formula C15H15NO3S B3016070 [(3-METHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE CAS No. 387854-76-4

[(3-METHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE

Cat. No.: B3016070
CAS No.: 387854-76-4
M. Wt: 289.35
InChI Key: RPMHSCWSYKBQAY-UHFFFAOYSA-N
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Description

[(3-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a synthetic specialty chemical designed for research and development applications. This compound features a hybrid structure combining a 5-methylthiophene-2-carboxylate moiety, a scaffold known from various synthetic intermediates , with a (3-methylphenyl)carbamoyl group. This molecular architecture may be of significant interest in medicinal chemistry for the design and synthesis of novel bioactive molecules. Compounds containing thiophene cores and amide linkages are frequently explored as potential ligands for biological targets. For instance, structurally related pharmaceuticals, such as Pregabalin, demonstrate the therapeutic relevance of molecules that can modulate neuronal calcium channels, though the specific activity of this compound remains to be characterized . Researchers may investigate this ester-amide hybrid as a potential precursor in organic synthesis or as a candidate for screening in pharmacological assays, particularly in the realms of neuroscience and pain research. The mechanism of action for any biological activity would be highly structure-dependent and requires empirical validation. This product is intended For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

[2-(3-methylanilino)-2-oxoethyl] 5-methylthiophene-2-carboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H15NO3S/c1-10-4-3-5-12(8-10)16-14(17)9-19-15(18)13-7-6-11(2)20-13/h3-8H,9H2,1-2H3,(H,16,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

RPMHSCWSYKBQAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=CC=C1)NC(=O)COC(=O)C2=CC=C(S2)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H15NO3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

289.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of [(3-METHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE typically involves the reaction of 3-methylphenyl isocyanate with methyl 5-methylthiophene-2-carboxylate. The reaction is carried out under controlled conditions to ensure the formation of the desired product. The process may involve the use of catalysts and solvents to optimize the yield and purity of the compound .

Industrial Production Methods

Industrial production of this compound would likely involve scaling up the laboratory synthesis methods. This could include the use of continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, catalysts, and purification methods would be optimized to ensure high yield and purity on an industrial scale.

Chemical Reactions Analysis

Types of Reactions

[(3-METHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE can undergo various chemical reactions, including:

Common Reagents and Conditions

Major Products

Scientific Research Applications

[(3-METHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE has several applications in scientific research:

Mechanism of Action

The mechanism of action of [(3-METHYLPHENYL)CARBAMOYL]METHYL 5-METHYLTHIOPHENE-2-CARBOXYLATE involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, altering their activity and leading to various biological effects. The exact pathways and targets depend on the specific application and the structure of the compound .

Comparison with Similar Compounds

Comparison with Similar Compounds

The following table summarizes key structural and functional differences between [(3-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate and related compounds identified in the evidence:

Compound Name CAS No. Molecular Formula Molecular Weight Key Substituents Applications/Notes
This compound Not available C₁₅H₁₅NO₃S ~301.35 (calculated) 5-methylthiophene core; [(3-methylphenyl)carbamoyl]methyl ester Hypothesized applications in drug design (carbamoyl group may enhance binding affinity).
Methyl 3-amino-4-methylthiophene-2-carboxylate 85006-31-1 C₈H₉NO₂S 201.25 3-amino, 4-methyl substituents on thiophene Intermediate in synthesis of bioactive molecules; amino group enables further functionalization.
Methyl 5-amino-1-benzothiophene-2-carboxylate 20532-28-9 C₁₀H₉NO₂S 207.25 Benzothiophene core; 5-amino substituent Used in organic electronics (e.g., as a building block for conductive polymers).
Methyl 3-amino-5-(thien-2-yl)thiophene-2-carboxylate 169759-79-9 C₁₀H₉NO₂S₂ 239.31 Bithiophene structure; 3-amino, 5-thienyl substituents Potential use in optoelectronics due to extended π-conjugation.

Key Observations:

Structural Variations: The target compound features a carbamoyl-linked 3-methylphenyl group, which distinguishes it from simpler methyl or amino-substituted analogs. This bulky substituent may influence solubility and steric interactions in biological systems .

Functional Group Impact: Amino-substituted analogs (e.g., CAS 85006-31-1 and 169759-79-9) exhibit higher reactivity for cross-coupling or condensation reactions due to the NH₂ group, whereas the carbamoyl group in the target compound may prioritize hydrogen-bonding interactions . Benzothiophene derivatives (e.g., CAS 20532-28-9) demonstrate enhanced thermal stability, making them suitable for materials applications, whereas the target compound’s aliphatic carbamoyl group might limit thermal resilience .

Synthetic Challenges: The synthesis of this compound likely requires multi-step protocols, including carbamate formation (similar to methods in ), whereas simpler esters (e.g., methyl 3-amino-4-methylthiophene-2-carboxylate) can be prepared via direct esterification .

Biological Activity

[(3-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate is a complex organic compound with potential biological activities, particularly in the fields of medicinal chemistry and pharmacology. This article aims to provide a comprehensive overview of its biological activity, including mechanisms of action, research findings, and case studies.

Chemical Structure and Properties

  • Molecular Formula : C16H17NO3S
  • Molecular Weight : 303.4 g/mol
  • CAS Number : 1794983-79-1

The compound features a carbamoyl group attached to a methyl thiophene derivative, which is known for its diverse biological activities.

The biological activity of this compound is primarily attributed to its interaction with specific molecular targets. These interactions can modulate enzyme activity and receptor signaling pathways, leading to various biological effects.

  • Enzyme Inhibition : The compound may inhibit enzymes involved in metabolic pathways, affecting cell proliferation and survival.
  • Receptor Modulation : It can bind to receptors that regulate cellular responses, potentially influencing inflammatory and cancer pathways.

Anticancer Properties

Recent studies have highlighted the anticancer potential of thiophene derivatives, including this compound. The compound has shown promising results in vitro against various cancer cell lines:

  • Cell Lines Tested : A549 (lung), HCT116 (colon), MCF-7 (breast), SK-Mel-28 (melanoma)
  • IC50 Values :
    • A549: 24 μM
    • HCT116: 9 μM
    • MCF-7: 22 μM

These values indicate a moderate to high potency against selected cancer types, suggesting further investigation into its therapeutic applications.

Antimicrobial Activity

The compound has also been investigated for its antimicrobial properties. Preliminary findings indicate that it exhibits activity against several bacterial strains, although detailed quantitative data is still required for conclusive evidence.

Case Studies

  • Study on Antiproliferative Effects :
    • A study published in Scientific Reports demonstrated that derivatives of thiophene exhibited significant antiproliferative effects on cancer cell lines at concentrations as low as 20 μM. The study emphasized the role of structural modifications in enhancing biological activity .
  • In Silico Studies :
    • Computational modeling has been employed to predict the binding affinity of this compound with various target proteins involved in cancer progression. These studies suggest that the compound may act as a potential lead for drug development targeting specific oncogenic pathways .

Comparative Analysis of Similar Compounds

Compound NameIC50 (μM)Targeted Cell LineBiological Activity
This compound24A549Antiproliferative
[(4-Methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate22MCF-7Antiproliferative
Selenides of substituted thiophene derivatives<9HCT116EGFR inhibition

Q & A

Q. What synthetic methodologies are commonly employed to prepare [(3-methylphenyl)carbamoyl]methyl 5-methylthiophene-2-carboxylate, and how is purity ensured?

The synthesis typically involves multi-step reactions, starting with the functionalization of the thiophene ring. For example, thiophene-2-carboxylate derivatives can be synthesized via nucleophilic substitution or coupling reactions, followed by carbamoylation using 3-methylphenyl isocyanate. Purification methods include column chromatography and recrystallization, with purity confirmed via HPLC (≥95%) and NMR spectroscopy (e.g., ¹H/¹³C NMR for structural validation) .

Q. How is the molecular structure of this compound characterized in academic research?

X-ray crystallography is the gold standard for structural elucidation. Single-crystal diffraction data are refined using software like SHELXL (part of the SHELX suite) to determine bond lengths, angles, and stereochemistry . Complementary techniques include FT-IR (for functional groups) and mass spectrometry (for molecular weight confirmation) .

Q. What are the recommended storage conditions and handling protocols for this compound?

The compound should be stored in airtight containers at 2–8°C, protected from light and moisture. Handling requires PPE (gloves, lab coat, goggles) due to potential skin/eye irritation. Spills should be neutralized with inert absorbents and disposed of as hazardous waste .

Q. How is the purity of the compound assessed, and what analytical methods are prioritized?

Purity is validated via reverse-phase HPLC with UV detection (e.g., C18 column, acetonitrile/water mobile phase). NMR (¹H, ¹³C) ensures structural integrity, while elemental analysis confirms stoichiometric composition .

Advanced Research Questions

Q. How can density functional theory (DFT) calculations be applied to study this compound’s electronic properties?

DFT simulations (e.g., using Gaussian or ORCA) optimize the molecular geometry and calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity. Basis sets like B3LYP/6-31G(d) are commonly used. Results are cross-validated with experimental UV-Vis and electrochemical data .

Q. What strategies are used to resolve contradictions in biological activity data across studies?

Discrepancies in bioactivity (e.g., IC₅₀ values) may arise from assay conditions (pH, solvent) or cell-line variability. Meta-analyses using standardized protocols (e.g., NIH/WHO guidelines) and dose-response curve normalization are recommended. Cross-study comparisons should account for purity (>95% by HPLC) and stereochemical consistency .

Q. How is molecular docking utilized to identify potential biological targets for this compound?

Docking software (AutoDock Vina, Schrödinger Suite) predicts binding affinities to target proteins (e.g., enzymes, receptors). Crystal structures (from PDB) are prepared via protonation state correction and solvation. Docking poses are validated with MD simulations (AMBER/CHARMM) and in vitro assays (e.g., enzyme inhibition) .

Q. What experimental design considerations are critical for synthesizing analogues with optimized activity?

Structure-activity relationship (SAR) studies focus on modifying substituents (e.g., methyl groups on thiophene/phenyl rings). Retrosynthetic analysis identifies key intermediates. High-throughput screening (HTS) and parallel synthesis (e.g., Ugi reaction) accelerate analogue generation. Bioactivity data are analyzed using multivariate regression to guide iterative design .

Methodological Tables

Table 1. Key Analytical Techniques for Structural Characterization

TechniqueApplicationExample ParametersReference
X-ray DiffractionCrystal structure determinationSHELXL refinement, R-factor <0.05
¹H/¹³C NMRFunctional group assignment400 MHz, CDCl₃ solvent
HPLC-UVPurity assessmentC18 column, 254 nm detection

Table 2. Computational Tools for Electronic Property Analysis

SoftwareFunctionalityValidation MethodReference
Gaussian 16DFT optimization, HOMO/LUMO calculationExperimental UV-Vis spectra
AutoDock VinaMolecular dockingRMSD <2.0 Å vs. crystallography

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